![molecular formula C13H17NO2 B11764440 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine is an organic compound characterized by a cyclohexanamine group attached to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine typically involves the condensation of benzo[d][1,3]dioxole derivatives with cyclohexanamine under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and cyclohexanamine in the presence of a suitable catalyst and solvent, such as ethanol or acetone . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetone, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine include:
- Benzo[d][1,3]dioxol-5-ylmethanamine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- Benzo[d][1,3]dioxol-5-ylmethylene-cyclohexyl-amine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h3,6-7,9,11H,1-2,4-5,8,14H2 |
InChI Key |
YLNVNBXPIIWSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



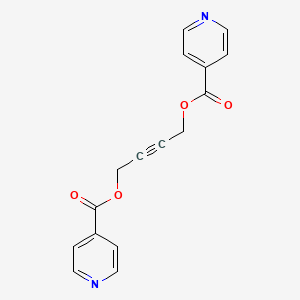
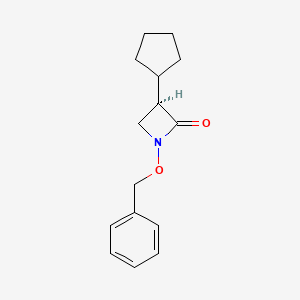
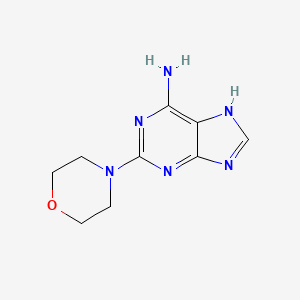
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
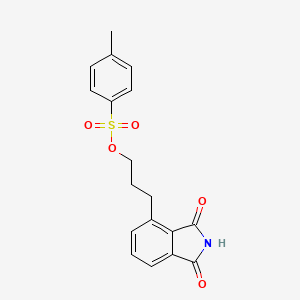
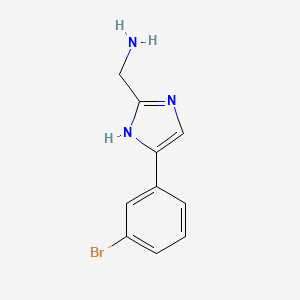
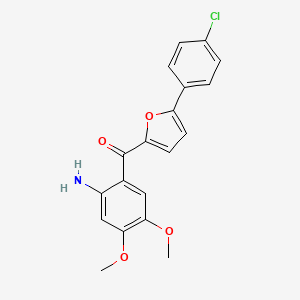
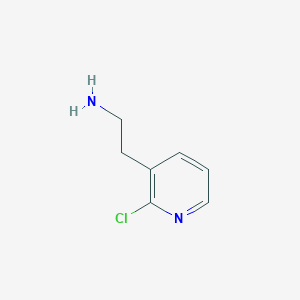
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
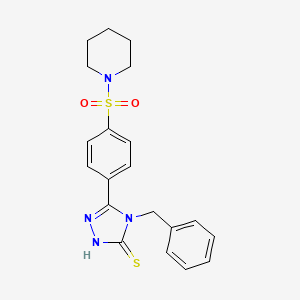
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)

